2-(Benzylamino)-2-oxoacetic acid

概要

説明

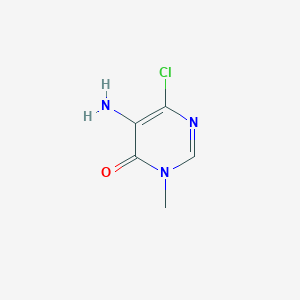

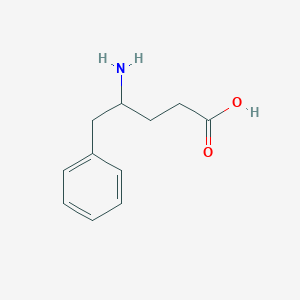

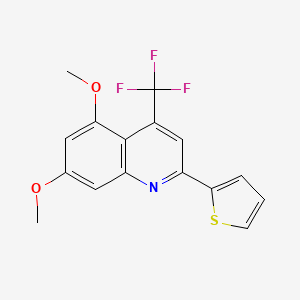

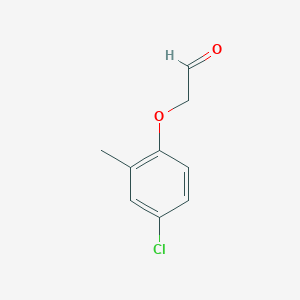

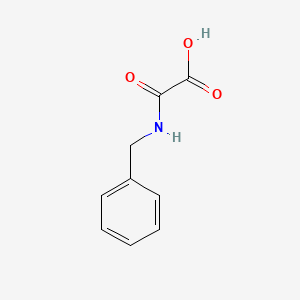

2-(Benzylamino)-2-oxoacetic acid is a chemical compound that consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This compound is related to benzoxazoles, which are important heteroarenes connecting synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

The synthesis of 2-(Benzylamino)-2-oxoacetic acid can be achieved through various methods. One such method involves the Reformatsky reaction with a Mannich-type imminium electrophile . Another method involves the use of CuBr, a common and inexpensive atom transfer radical polymerization precatalyst, along with the cheap ligand N,N,N’,N’‘,N’’ -pentamethyldiethylenetriamine .Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)-2-oxoacetic acid is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen, which may be replaced by some other element or compound to serve as a functional group . A phenyl group has six carbon atoms bonded together in a hexagonal planar ring, five of which are bonded to individual hydrogen atoms, with the remaining carbon bonded to a substituent .Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylamino)-2-oxoacetic acid are diverse. For instance, it can undergo reactions with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, ammonium compounds, aluminum, rubber, various plastics, zinc, and tin . It can also participate in reactions involving the coupling of primary alkyl chlorides and bromides with amides .Physical And Chemical Properties Analysis

2-(Benzylamino)-2-oxoacetic acid is likely to be soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . Its solubility depends upon the pH of the solvent and temperature .科学的研究の応用

Growth and Development in Plants

- Grape Berry Development : A study demonstrated the impact of Benzothiazole-2-oxyacetic acid (BTOA), a derivative of 2-(Benzylamino)-2-oxoacetic acid, on grape development. It was found to lengthen the slow growth phase and delay ripening in grapes (Hale, 1968).

Medical and Pharmaceutical Research

- Anticancer and Antidiabetic Properties : 2-Amino-2-oxoacetic acid, a closely related compound, showed significant anticancer activity against nasopharyngeal carcinoma cells and potential as a diabetes treatment (Delgado et al., 2019).

- Cytokinin Biochemistry in Soybean Leaves : Research on [(3)H]6-benzylamino purine, a derivative, showed its metabolism in soybean leaves related to leaf senescence and inhibition of its conjugation (Zhang et al., 1987).

Chemical Synthesis and Applications

- Microwave-assisted Synthesis : A novel approach using 2-oxoacetic acid in a microwave-assisted decarboxylative three-component coupling process for synthesizing polysubstituted propargylamines was developed (Feng et al., 2011).

- Photocatalyzed Benzylation : Arylacetic acids, derivatives of 2-(Benzylamino)-2-oxoacetic acid, were used in the photocatalyzed benzylation of electrophilic olefins, demonstrating their utility in organic synthesis (Capaldo et al., 2016).

Biochemistry and Molecular Studies

- Metabolism and Structural Analysis : Studies have been conducted to understand the molecular structure and biochemical properties of derivatives of 2-(Benzylamino)-2-oxoacetic acid, such as in the case of oxamic acid, which has applications in antitumor and antidiabetic treatments (Delgado et al., 2019).

作用機序

While the specific mechanism of action for 2-(Benzylamino)-2-oxoacetic acid is not explicitly mentioned in the search results, related compounds such as Lacosamide have dual mechanisms of action, including the modulation of collapsin response mediator protein 2 (CRMP-2), preventing the formation of abnormal neuronal connections in the brain .

Safety and Hazards

The safety data sheet for a related compound, Benzylamine, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage and is harmful to aquatic life . Precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

将来の方向性

The future directions for research on 2-(Benzylamino)-2-oxoacetic acid and related compounds are promising. The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

特性

IUPAC Name |

2-(benzylamino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(9(12)13)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZSZEGZZYGNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287523 | |

| Record name | 2-(benzylamino)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6345-08-0 | |

| Record name | NSC51440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。